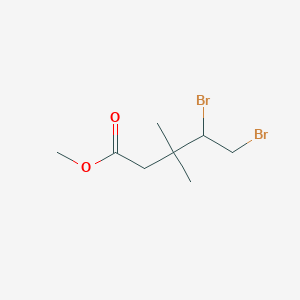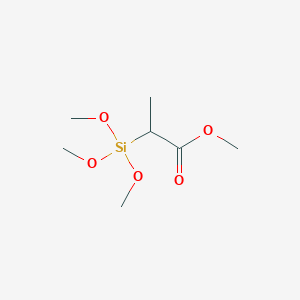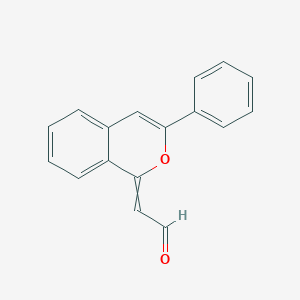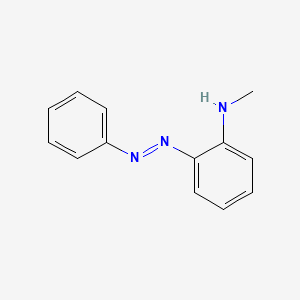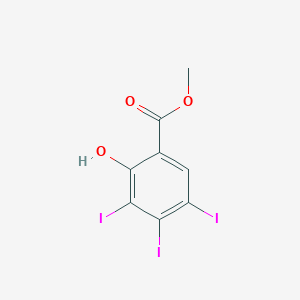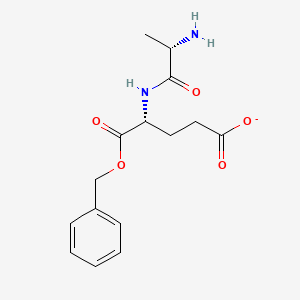
Benzyl L-alanyl-5-oxido-5-oxo-D-norvalinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl L-alanyl-5-oxido-5-oxo-D-norvalinate is a complex organic compound with a molecular mass of 307.3223 daltons It is a derivative of benzyl and norvaline, incorporating both alanyl and oxido-oxo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl L-alanyl-5-oxido-5-oxo-D-norvalinate typically involves the coupling of benzyl and norvaline derivatives under specific reaction conditions. The process may include steps such as:
Protection and Deprotection: Protecting groups are used to shield reactive sites during intermediate steps.
Coupling Reactions: Using reagents like carbodiimides to facilitate the formation of peptide bonds.
Oxidation: Introducing oxido groups through controlled oxidation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for monitoring and verification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can convert oxido groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation Products: Benzyl alcohol derivatives.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl L-alanyl-5-oxido-5-oxo-D-norvalinate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of Benzyl L-alanyl-5-oxido-5-oxo-D-norvalinate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Benzyl 5-oxo-2-pyrrolidinecarboxylate: Shares structural similarities but differs in functional groups.
L-alanyl derivatives: Similar peptide-based compounds with varying side chains.
Eigenschaften
CAS-Nummer |
78665-22-2 |
|---|---|
Molekularformel |
C15H19N2O5- |
Molekulargewicht |
307.32 g/mol |
IUPAC-Name |
(4R)-4-[[(2S)-2-aminopropanoyl]amino]-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C15H20N2O5/c1-10(16)14(20)17-12(7-8-13(18)19)15(21)22-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,16H2,1H3,(H,17,20)(H,18,19)/p-1/t10-,12+/m0/s1 |
InChI-Schlüssel |
XVEFHBGWCJHEFF-CMPLNLGQSA-M |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)[O-])C(=O)OCC1=CC=CC=C1)N |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)[O-])C(=O)OCC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)


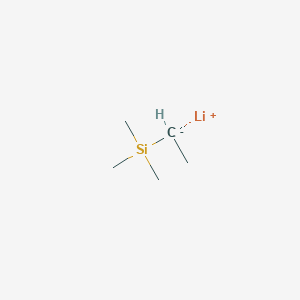
![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
